

Spectroscopic Data of Asperglaucin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Asperglaucin B*

Cat. No.: *B12421880*

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An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry data of **Asperglaucin B**, a bioactive compound isolated from the fungus *Aspergillus chevalieri*. This guide provides detailed spectroscopic data, experimental protocols, and a workflow for its isolation and characterization, aimed at researchers, scientists, and professionals in drug development.

Asperglaucin B, a polyketide derivative, has garnered interest within the scientific community for its potential biological activities. The structural elucidation of this natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS). This technical guide presents a comprehensive overview of the available spectroscopic data for **Asperglaucin B**, details the experimental methodologies for data acquisition, and outlines the general workflow for its isolation and characterization.

Spectroscopic Data of Asperglaucin B

The structural confirmation of **Asperglaucin B** is achieved through the detailed analysis of its ^1H and ^{13}C NMR spectra, in conjunction with its accurate mass determination by HRESIMS.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Asperglaucin B**, acquired in Chloroform- d (CDCl_3) at 600 MHz and 150 MHz, respectively, are summarized below. These data are crucial for assigning the proton and carbon atoms within the molecule's structure.

Table 1: ^1H NMR Spectroscopic Data for **Asperglaucin B** (600 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
4	6.34	s	
7	11.01	s	
9 (CHO)	10.29	s	
1'	3.32	d	7.2
2'	5.25	t	7.2
4'	1.74	s	
5'	1.67	s	
1''	6.55	d	15.6
2''	6.22	dd	15.6, 9.0
3''	6.01	m	
4''	5.79	m	
5''	2.15	m	
6''	1.48	m	
7''	0.92	t	7.2

Table 2: ^{13}C NMR Spectroscopic Data for **Asperglaucin B** (150 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Type
1	162.7	C
2	111.9	C
3	140.2	C
4	108.5	CH
5	137.9	C
6	117.5	C
7	11.01	OH
8	192.8	CHO
1'	21.4	CH ₂
2'	122.3	CH
3'	133.4	C
4'	17.9	CH ₃
5'	25.8	CH ₃
1''	132.8	CH
2''	130.3	CH
3''	128.7	CH
4''	127.5	CH
5''	35.0	CH ₂
6''	22.4	CH ₂
7''	13.8	CH ₃

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the accurate mass of the molecule, which is essential for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for **Asperglaucin B**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	327.2011	327.2007	C ₂₁ H ₂₇ O ₂

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and mass spectrometry analysis of **Asperglaucin B**.

NMR Spectroscopy

NMR spectra were recorded on a Bruker 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in Chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 for ¹H and δC 77.16 for ¹³C).

- Sample Preparation: A few milligrams of purified **Asperglaucin B** were dissolved in approximately 0.5 mL of CDCl₃ in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse experiment (zg30).
 - Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
 - Acquisition Parameters: 1024 scans, spectral width of 240 ppm, acquisition time of 1.1 s, and a relaxation delay of 2.0 s.
- 2D NMR Spectroscopy: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities and aid in the complete assignment of the ¹H and ¹³C NMR spectra.

- **Data Processing:** The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.

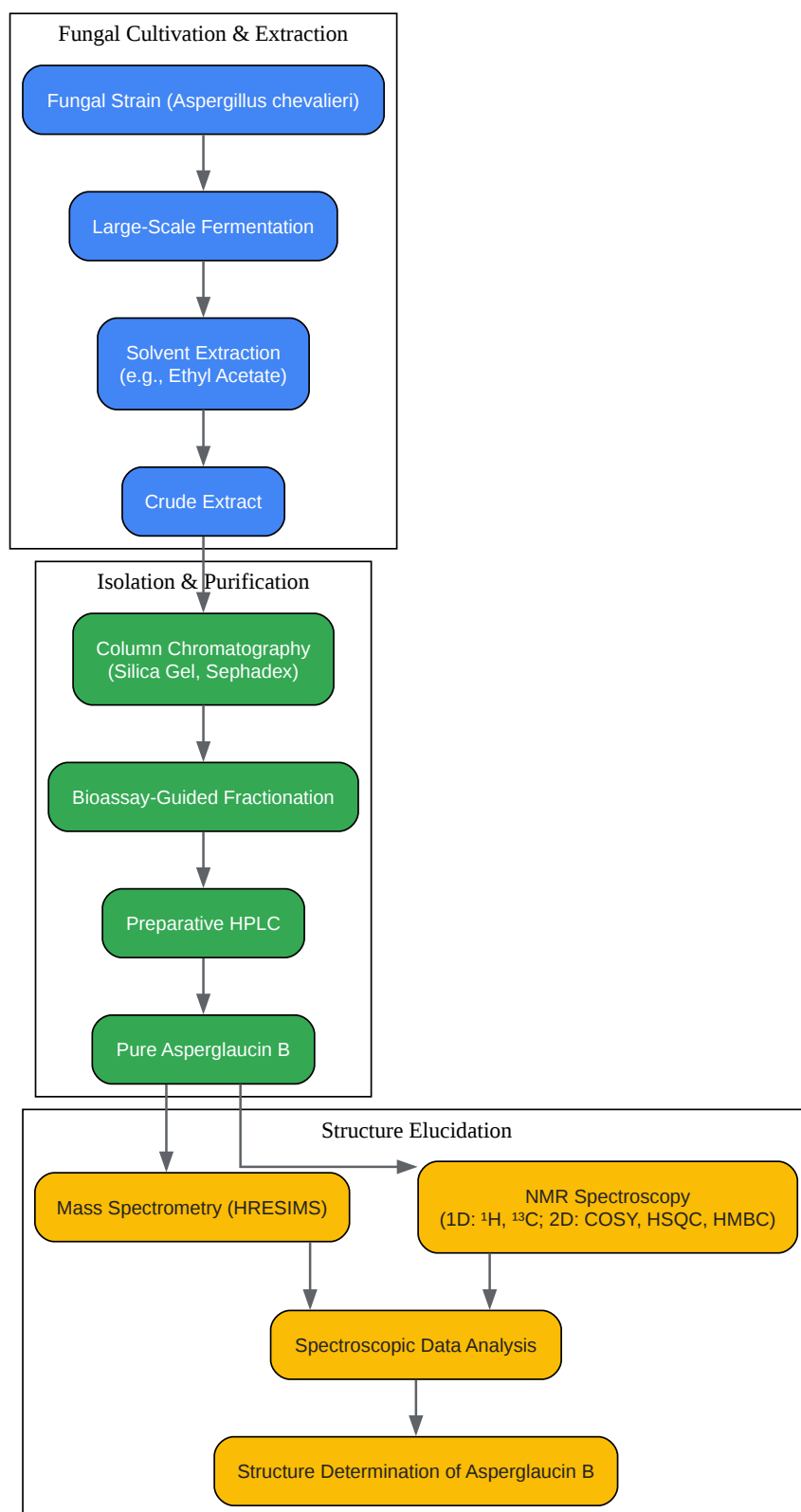
High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS data were obtained on a Thermo Fisher Scientific Q Exactive HF mass spectrometer.

- **Sample Preparation:** A dilute solution of **Asperglaucin B** in methanol was prepared.
- **Ionization Mode:** Positive ion electrospray ionization (ESI+).
- **Mass Analyzer:** Orbitrap.
- **Acquisition Parameters:**
 - **Spray Voltage:** 3.5 kV.
 - **Capillary Temperature:** 320 °C.
 - **Mass Range:** m/z 100-1000.
 - **Resolution:** 120,000.
- **Data Analysis:** The data was processed using the Xcalibur software. The measured m/z value was compared to the calculated value for the proposed molecular formula to confirm the elemental composition.

Workflow for Isolation and Structure Elucidation

The discovery and characterization of novel natural products like **Asperglaucin B** follow a systematic workflow, from the initial collection of the biological material to the final structure determination. The following diagram illustrates a typical workflow for the isolation and structure elucidation of a fungal metabolite.



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Caption: Workflow for the isolation and structure elucidation of **Asperglaucin B**.

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